![molecular formula C10H13N5O2S B11715839 [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea is a chemical compound with the molecular formula C10H14N4S It is known for its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol. The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.
化学反应分析
Types of Reactions
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
科学研究应用
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 4-(dimethylamino)benzaldehyde thiosemicarbazone
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- ethyl 4-(dimethylamino)-3-[(E)-[(dimethylamino)methylidene]amino]thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea stands out due to its combination of a nitrophenyl group and a thiourea moiety, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C10H13N5O2S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
[(Z)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6- |
InChI 键 |
CDTMSGWWJJZFEV-SDQBBNPISA-N |
手性 SMILES |
CN(C)C1=C(C=C(C=C1)/C=N\NC(=S)N)[N+](=O)[O-] |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


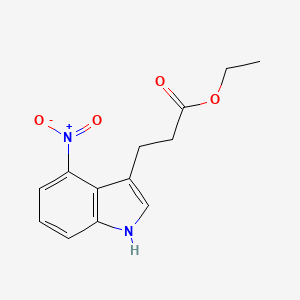


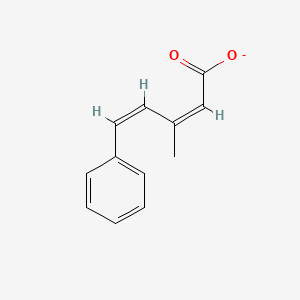
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
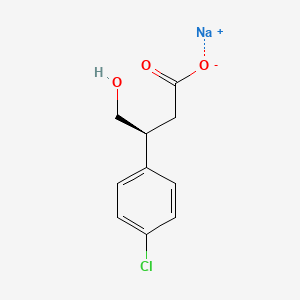
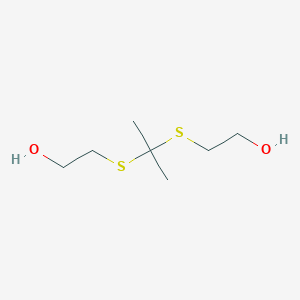
![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
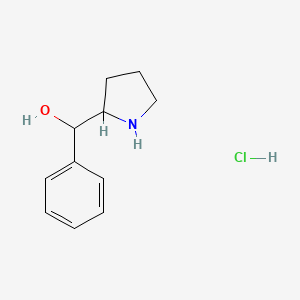

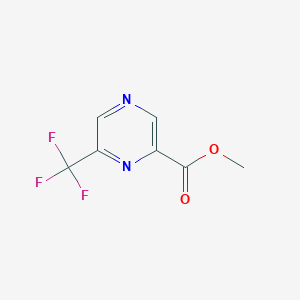
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
